1,2,4,5-Tetrachloro-3,6-dinitrobenzene

描述

Chemical Identity and Nomenclature

1,2,4,5-Tetrachloro-3,6-dinitrobenzene is a halogenated nitroaromatic compound with systematic IUPAC nomenclature reflecting its substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₆Cl₄N₂O₄ |

| Molecular weight | 305.88 g/mol |

| CAS Registry Number | 20098-38-8 |

| EC Number | 243-510-0 |

| SMILES | [O-]N+C1=C(Cl)C(Cl)=C(C(Cl)=C1Cl)N+=O |

| InChI Key | BILGRKOXNIFEIW-UHFFFAOYSA-N |

Synonyms :

Historical Context and Development

The compound emerged as a byproduct in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an insensitive explosive developed at Los Alamos National Laboratory in the 1960s . Early industrial processes for TATB involved nitration of 1,3,5-trichlorobenzene, where incomplete nitration led to intermediates such as 1,3-dinitro-2,4,5,6-tetrachlorobenzene and this compound . Patent US3166594A (1965) first documented its deliberate synthesis via nitration of 1,2,4,5-tetrachlorobenzene using mixed nitric-sulfuric acids .

Structural Significance in Halogenated Nitroaromatics

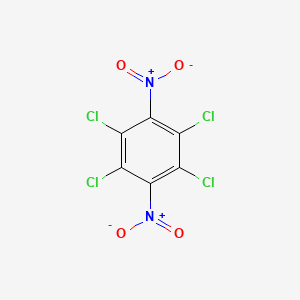

The molecule exhibits a planar benzene ring with four chlorine atoms (Cl) and two nitro groups (-NO₂) in para positions (3,6) relative to each other. Key structural features include:

- Electron-withdrawing effects : The combined inductive (-I) and resonance (-M) effects of Cl and NO₂ groups create a highly electron-deficient aromatic system, reducing susceptibility to electrophilic substitution .

- Crystallographic symmetry : X-ray diffraction studies of analogous tetrachlorodinitrobenzenes reveal monoclinic crystal systems with intermolecular halogen bonding .

Comparative Analysis of Halogenated Nitroaromatics :

General Importance in Organic Chemistry

This compound serves as:

- Synthetic intermediate : Used in nucleophilic aromatic substitution reactions for synthesizing polyhalogenated anilines .

- Model system : Studied for steric and electronic effects in crowded aromatic systems due to its symmetrical substitution pattern .

- Explosives research : Acts as a stabilizer in formulations requiring reduced sensitivity to impact and friction .

Mechanistic Insights :

属性

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2O4/c7-1-2(8)6(12(15)16)4(10)3(9)5(1)11(13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILGRKOXNIFEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173918 | |

| Record name | 1,2,4,5-Tetrachloro-3,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-38-8 | |

| Record name | 1,2,4,5-Tetrachloro-3,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrachloro-3,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrachloro-3,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachloro-3,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRACHLORO-3,6-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5K6PP9FT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nitration of 1,2,4-Trichlorobenzene

- Reagents: Concentrated nitric acid (70–100% by weight) and concentrated sulfuric acid (90–100% by weight).

- Conditions: Elevated temperatures ranging from 50°C to 115°C.

- Stoichiometry: Nitric acid is used in excess, typically 1.5 to 30 moles per mole of 1,2,4-trichlorobenzene; sulfuric acid is used at least in molecular equivalent to nitric acid.

- Outcome: Formation of 1,2,4-trichloro-5-nitrobenzene as an intermediate.

Chlorination of 1,2,4-Trichloro-5-nitrobenzene

- Reagents: Chlorine gas, chlorosulphonic acid (0.2 to 4.0 moles per mole of substrate), and iodine (0.15–2% by weight relative to substrate).

- Conditions: Temperature range of 30°C to 150°C.

- Process: Chlorine is bubbled through the reaction mixture containing the nitro-substituted intermediate in the presence of chlorosulphonic acid and iodine catalyst.

- Outcome: Formation of 1,2,3,4-tetrachloro-5-nitrobenzene.

Further Nitration to Dinitro Derivative

- Reagents: Mixture of nitric acid (80–100% by weight) and sulfuric acid (90–100% by weight).

- Conditions: Elevated temperature between 50°C and 115°C.

- Stoichiometry: Nitric acid used in approximately fivefold excess over stoichiometric requirement; sulfuric acid at least molecular equivalent to nitric acid.

- Outcome: Conversion of 1,2,3,4-tetrachloro-5-nitrobenzene to 1,2,4,5-tetrachloro-3,6-dinitrobenzene.

Summary Table of Reaction Parameters

| Step | Starting Material | Reagents & Catalysts | Temperature (°C) | Molar Ratios / Concentrations | Product |

|---|---|---|---|---|---|

| 1. Nitration | 1,2,4-Trichlorobenzene | HNO3 (70–100%), H2SO4 (90–100%) | 50–115 | HNO3: 1.5–30 mol/mol; H2SO4: ≥1 mol/mol HNO3 | 1,2,4-Trichloro-5-nitrobenzene |

| 2. Chlorination | 1,2,4-Trichloro-5-nitrobenzene | Cl2, chlorosulphonic acid (0.2–4.0 mol/mol), I2 (0.15–2% wt) | 30–150 | Chlorosulphonic acid: 0.2–4.0 mol/mol; I2: 0.15–2% wt | 1,2,3,4-Tetrachloro-5-nitrobenzene |

| 3. Nitration | 1,2,3,4-Tetrachloro-5-nitrobenzene | HNO3 (80–100%), H2SO4 (90–100%) | 50–115 | HNO3: ~5-fold excess; H2SO4: ≥1 mol/mol HNO3 | This compound |

Research Findings and Process Optimization

- The use of chlorosulphonic acid and iodine as catalysts in the chlorination step significantly improves the yield and selectivity of tetrachlorination on the nitro-substituted intermediate.

- Excess nitric acid during nitration ensures complete introduction of nitro groups while sulfuric acid acts as a dehydrating agent, enhancing the nitration efficiency.

- Temperature control is critical to avoid over-nitration or decomposition of sensitive intermediates.

- Continuous flow reactors and controlled addition of reagents have been reported to optimize industrial scale production, improving safety and reproducibility.

化学反应分析

Types of Reactions: 1,2,4,5-Tetrachloro-3,6-dinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

Reduction: Reducing agents like iron powder or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

TCDNB serves as a valuable reagent in organic synthesis. Its high reactivity due to the electron-withdrawing effects of chlorine and nitro groups makes it an effective intermediate for synthesizing more complex molecules. It is particularly useful for the preparation of other halogenated and nitrated aromatic compounds through nucleophilic substitution reactions.

Table 1: Common Reactions Involving TCDNB

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine or nitro groups with nucleophiles | Phase-transfer conditions using amines |

| Reduction | Conversion of nitro groups to amino groups | Use of reducing agents like hydrazine |

| Cyclization | Formation of cyclic compounds with bidentate nucleophiles | Specific solvents and catalysts |

Biological Applications

Enzyme Inhibition Studies

TCDNB has been investigated for its potential as an enzyme inhibitor. Its ability to form covalent bonds with nucleophilic sites on enzymes can alter their activity. For example, studies have shown that TCDNB effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises important considerations regarding drug interactions in individuals exposed to TCDNB.

Case Study: Enzyme Interaction

A notable study demonstrated that TCDNB acts as a potent inhibitor of cytochrome P450 enzymes in vitro, impacting metabolic pathways and potentially influencing pharmacokinetics in exposed populations.

Environmental Impact

Persistence and Bioaccumulation

Research into the environmental fate of TCDNB indicates its persistence in soil and water systems. The compound has been shown to bioaccumulate in aquatic organisms, raising concerns about its ecological impact and potential biomagnification through food webs.

Case Study: Environmental Fate

A comprehensive study revealed that TCDNB remains stable in aquatic environments and can accumulate in fish species, suggesting long-term ecological risks associated with its use.

Analytical Applications

Liquid Chromatography

TCDNB can be analyzed using high-performance liquid chromatography (HPLC), particularly effective for isolating impurities during preparative separations. A reverse-phase HPLC method utilizing acetonitrile and water has been developed for this purpose. The method is scalable and suitable for pharmacokinetic studies.

Table 2: HPLC Conditions for TCDNB Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| pH | Adjusted with formic acid |

| Column Type | Reverse-phase column |

Toxicological Profile

TCDNB is classified as a toxic compound with several health hazards associated with exposure:

- Irritation: Causes skin and eye irritation upon contact.

- Respiratory Effects: Inhalation may irritate the respiratory system.

- Methemoglobinemia: Exposure can lead to methemoglobinemia, impairing oxygen transport in blood.

作用机制

The mechanism by which 1,2,4,5-tetrachloro-3,6-dinitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of electron-withdrawing nitro groups and electron-donating chlorine atoms, which affect its chemical behavior and biological activity.

相似化合物的比较

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (CAS 781-15-7)

- Structure : Chlorines at positions 1, 2, 3, 4; nitro groups at 5, 4.

- Properties: The altered substitution pattern reduces symmetry compared to the 1,2,4,5-isomer, likely lowering its melting point and crystalline stability. Limited toxicity data suggest regulatory listing under EINECS and EC Inventory .

- Applications : Primarily studied for regulatory compliance rather than functional applications .

1,2,4,5-Tetrachloro-3,6-diiodobenzene (CAS 66693-20-7)

- Structure : Iodine replaces nitro groups at positions 3, 5.

- Properties : Higher molecular weight (545.77 g/mol ) due to iodine substitution. Exhibits halogen bonding in crystal structures, with a triclinic lattice (space group P1) and density of 2.425 Mg/m³ .

- Applications : Studied for halogen-bonded supramolecular assemblies in crystal engineering .

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (CAS 944-78-5)

1,2,4,5-Tetrachloro-3,6-dimethylbenzene (CAS 877-10-1)

- Structure : Methyl groups (-CH₃) replace nitro groups.

- Properties: Molecular weight 243.95 g/mol, melting point 223°C. Non-polar methyl groups increase hydrophobicity (logP >4 predicted) and reduce chemical reactivity .

Physical and Chemical Properties Comparison

| Property | 1,2,4,5-Tetrachloro-3,6-dinitrobenzene | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | 1,2,4,5-Tetrachloro-3,6-diiodobenzene | 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 305.89 | 305.89 (isomer) | 545.77 | 275.94 |

| Melting Point (°C) | 232–233 | Not reported | Not reported | Not reported |

| logP | 3.65 | Not reported | >5 (estimated) | ~2.5 (estimated) |

| Key Functional Groups | -NO₂, -Cl | -NO₂, -Cl | -I, -Cl | -OCH₃, -Cl |

| Reactivity | Electrophilic substitution hindered | Similar to isomer | Halogen bonding | Nucleophilic substitution feasible |

Toxicity and Environmental Impact

- In contrast, methoxy-substituted derivatives (e.g., 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene) may show reduced environmental persistence due to hydrolytic cleavage of methoxy groups .

生物活性

1,2,4,5-Tetrachloro-3,6-dinitrobenzene (TCDNB) is a chlorinated aromatic compound known for its significant biological activity and potential toxicity. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.

- Chemical Formula : C6Cl4N2O4

- Molecular Weight : 305.88 g/mol

- Structure : Characterized by a benzene ring with four chlorine atoms and two nitro groups.

TCDNB exhibits high reactivity due to the electron-withdrawing effects of its chlorine and nitro substituents. This reactivity allows it to interact with various biological molecules, primarily through nucleophilic substitution reactions:

- Nucleophilic Substitution : TCDNB reacts with nucleophiles such as amines, leading to the displacement of chlorine or nitro groups.

- Formation of Covalent Bonds : The compound can form covalent bonds with amino acids in proteins, potentially altering enzyme activity and cellular signaling pathways.

- Reduction Reactions : Under specific conditions, nitro groups can be reduced to amino groups, contributing to its biological effects.

Biological Activity

Research indicates that TCDNB can affect cellular processes, including:

- Cell Growth and Apoptosis : Modifications to proteins and enzymes may influence cell proliferation and programmed cell death.

- Enzyme Inhibition : TCDNB has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Toxicological Profile

The compound's toxicity is a significant concern due to its structural similarities with other hazardous compounds. The following table summarizes the toxicological data associated with TCDNB:

Case Studies

Several studies have investigated the biological effects of TCDNB:

-

Study on Enzyme Interaction :

- Researchers found that TCDNB inhibited the activity of certain cytochrome P450 enzymes in vitro, suggesting potential implications for drug metabolism.

- Toxicity Assessment in Animals :

- Environmental Impact Studies :

Applications in Research

TCDNB is utilized in various scientific fields:

- Synthetic Chemistry : As a reagent for synthesizing complex organic molecules.

- Biological Research : Used to study enzyme inhibition and protein interactions due to its reactive nature.

- Pharmaceutical Development : Investigated for potential applications in drug design targeting specific biological activities.

常见问题

Q. What experimental methods are recommended for synthesizing 1,2,4,5-Tetrachloro-3,6-dinitrobenzene?

A common approach involves nucleophilic substitution under reflux conditions. For example, reacting 1,2,4,5-tetrachlorobenzene derivatives with nitric acid in a controlled nitration reaction. Advanced protocols may use potassium cyanide (KCN) and cetrimide as phase-transfer catalysts in chloroform/water systems, yielding intermediates like tetrachloroterephthalodinitrile . Optimization requires monitoring via gas-liquid chromatography (GLC) to track reaction progress and purity.

Q. How can structural characterization of this compound be performed?

X-ray crystallography is critical for resolving its molecular geometry. For analogous halogenated benzene derivatives (e.g., 1,2,4,5-Tetrachloro-3,6-diiodobenzene), triclinic crystal systems (space group P1) with halogen bonding (C–I···π interactions at ~3.4 Å) have been observed . Pair this with spectroscopic techniques:

Q. What are the primary challenges in purifying this compound?

Due to its high halogen content and low solubility in polar solvents, recrystallization from non-polar solvents (e.g., benzene) is recommended. Sublimation under reduced pressure may also be effective, as demonstrated for structurally similar tetrachloronitrobenzenes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermodynamic data for this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for enthalpy calculations. Compare computed gas-phase ΔfH° values (–32.62 kJ/mol) against experimental combustion data (ΔcH°solid = –2631.24 kJ/mol) to validate models . Discrepancies may arise from solvent effects or crystal packing, requiring adjustments in solvation models or lattice energy corrections.

Q. What environmental persistence mechanisms should be considered for this compound?

As a polychlorinated nitroaromatic, its degradation in groundwater is slow. Monitor via EPA Method 8270 (gas chromatography-mass spectrometry) with detection limits <0.05 µg/L . Anaerobic microbial pathways (e.g., reductive dechlorination) may dominate in subsurface environments, but nitro-group resistance necessitates advanced oxidation processes (AOPs) for remediation studies.

Q. How does halogen bonding influence its reactivity in multi-component systems?

In crystalline matrices, nitro and chloro groups participate in weak interactions (e.g., C–Cl···O–N) that stabilize supramolecular assemblies. For example, benzene solvates of analogous diiodo derivatives exhibit orthogonal ring orientations, altering electronic properties and reaction kinetics . Use Hirshfeld surface analysis to quantify these interactions and predict reactivity in catalytic or synthetic applications.

Q. What biological activity screening strategies are applicable?

While not directly reported for the dinitro derivative, structurally related compounds (e.g., 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene) exhibit antifungal activity via inhibition of fungal hydroquinone metabolism . Adapt high-throughput screening using Parasola conopilea cultures or enzymatic assays targeting cytochrome P450 enzymes.

Q. How can isotopic labeling aid in mechanistic studies?

Deuterated analogs (e.g., chlorobenzene-d₂) enable tracking of reaction pathways via NMR or isotopic mass shifts in MS. For example, deuterium substitution in aromatic positions can clarify electrophilic substitution regioselectivity during nitration or functionalization .

Methodological Considerations for Data Contradictions

- Thermochemical discrepancies : Cross-validate experimental calorimetry (e.g., bomb calorimetry for ΔcH°) with computational benchmarks using high-level ab initio methods (e.g., CCSD(T)) .

- Synthetic yield variability : Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) frameworks to account for competing side reactions (e.g., over-nitration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。